5-Phenyl-4-pentyn-1-ol

Übersicht

Beschreibung

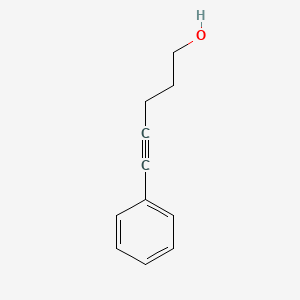

5-Phenyl-4-pentyn-1-ol: is an organic compound with the molecular formula C11H12O . It is a colorless to pale yellow liquid that is used in various chemical reactions and applications. The compound features a phenyl group attached to a pentyn-1-ol structure, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenyl-4-pentyn-1-ol involves the coupling of iodobenzene with pent-1-yn-5-ol using copper(I) iodide and tetrakis(triphenylphosphine)palladium as catalysts. The reaction is typically carried out in the presence of triethylamine at room temperature for 30 minutes, followed by heating at 60°C for 18 hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar catalytic coupling reactions. The scalability of these reactions allows for the efficient production of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Phenyl-4-pentyn-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: 5-Phenylpentanol.

Substitution: Various substituted phenylpentynes depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂O

- Molecular Weight : 174.22 g/mol

- Appearance : Colorless to pale yellow liquid

- Functional Groups : Alkyne and alcohol

The compound's structure allows for distinct reactivity patterns, making it valuable in synthetic organic chemistry.

Organic Synthesis

5-Phenyl-4-pentyn-1-ol serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in:

- Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules, including potential drug candidates.

- Agrochemicals : Its application extends to the preparation of agrochemical agents, enhancing agricultural productivity.

This compound has demonstrated notable biological activities:

- Antimicrobial Properties : In studies, it has shown effectiveness against various bacterial strains. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed a reduction in cell viability by 50% at a concentration of 25 µM over 48 hours in MCF-7 breast cancer cells, suggesting its role in cancer therapeutics.

Case Studies

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli (MIC = 32 µg/mL) | |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells (IC50 = 25 µM) |

Industrial Applications

In industrial settings, this compound is used for:

Wirkmechanismus

The mechanism of action of 5-Phenyl-4-pentyn-1-ol depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions. The phenyl group can stabilize intermediates through resonance, while the hydroxyl group can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

4-Pentyn-1-ol: Similar structure but lacks the phenyl group.

5-Hexyn-1-ol: Similar structure with an additional carbon in the chain.

4-Penten-1-ol: Similar structure but with a double bond instead of a triple bond.

Uniqueness: 5-Phenyl-4-pentyn-1-ol is unique due to the presence of both a phenyl group and a triple bond, which provides distinct reactivity and stability compared to its analogs. The phenyl group enhances its utility in organic synthesis by offering additional sites for functionalization and interaction.

Biologische Aktivität

5-Phenyl-4-pentyn-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₄O and a molecular weight of 198.25 g/mol. Its structure features a phenyl group attached to a pentynol chain, which contributes to its unique reactivity and biological properties.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, a study found that derivatives of this compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

The anticancer properties of this compound have also been investigated. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells .

This compound's biological activity is attributed to its ability to interact with various molecular targets within cells. The alkyne functional group allows for unique chemical reactions that can lead to the formation of reactive intermediates capable of modifying cellular components. This reactivity is believed to play a crucial role in its antimicrobial and anticancer effects.

Study 1: Antimicrobial Efficacy

In one study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Study 2: Anticancer Activity

A separate investigation evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was shown to reduce cell viability by 50% at a concentration of 25 µM over 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspase pathways .

Research Findings Summary

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study 1 | Antimicrobial | Effective against S. aureus and E. coli (MIC = 32 µg/mL) | |

| Study 2 | Anticancer | Induced apoptosis in MCF-7 cells (IC50 = 25 µM) |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, often employing palladium-catalyzed coupling methods with phenylacetylene derivatives. Its versatility as a building block in organic synthesis makes it valuable in creating more complex molecules with potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-4-pentyn-1-ol, and how do reaction conditions influence yield?

- The compound can be synthesized via alkyne functionalization using a modified procedure for analogous propargyl alcohols. For example, a Sonogashira coupling between a phenylacetylene derivative and a halogenated alcohol precursor (e.g., 3-bromo-1-chloropropane) under palladium catalysis has been reported for similar structures, achieving ~70% yield . Key variables include temperature (optimized at 60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control of base (e.g., triethylamine). Purification typically involves fractional distillation (bp ~146°C at 15 mmHg) or silica gel chromatography .

Q. How can purity and structural integrity be validated during synthesis?

- Use a combination of analytical techniques:

- GC-MS : Monitor reaction progress by tracking intermediates (e.g., 5-chloro-1-phenyl-1-pentyne) .

- ¹H/¹³C NMR : Confirm alkynyl proton (δ ~2.0–3.0 ppm) and hydroxyl group (δ ~1.5–2.5 ppm, broad). Compare with spectral libraries for phenyl-alkynyl motifs .

- FT-IR : Verify C≡C stretch (~2100–2260 cm⁻¹) and O-H stretch (~3200–3600 cm⁻¹) .

Q. What safety precautions are critical for handling this compound?

- The compound is a combustible liquid (flash point: 62°C, closed cup) and requires storage in flame-proof cabinets. Use PPE (gloves, goggles, lab coat) and handle under fume hoods. WGK 3 classification indicates high aquatic toxicity; dispose of waste via approved hazardous protocols .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

- The phenyl group adjacent to the alkyne creates steric hindrance, slowing oxidative addition in cross-coupling reactions. However, its electron-withdrawing nature stabilizes metal-alkyne intermediates (e.g., Pd/Cu systems). Computational studies (DFT) suggest that substituent positioning alters orbital hybridization, affecting regioselectivity in cycloadditions .

Q. What strategies resolve contradictions in spectroscopic data for alkynol derivatives?

- Discrepancies in NMR shifts (e.g., alkynyl proton splitting) may arise from solvent polarity or trace moisture. Mitigate by:

- Drying samples over molecular sieves.

- Comparing data across deuterated solvents (CDCl₃ vs. DMSO-d₆).

- Cross-referencing with high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How can computational modeling predict the compound’s behavior in multi-step syntheses?

- Molecular dynamics (MD) simulations assess conformational stability, while density functional theory (DFT) calculates activation barriers for key steps (e.g., alkyne protonation in acidic conditions). Software like Gaussian or ORCA can model intermediates, aiding in catalyst selection and solvent optimization .

Q. What are the challenges in scaling up enantioselective syntheses involving this compound?

- Chirality induction requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Key issues include:

- Catalyst loading (high costs at scale).

- Racemization risks during distillation.

- Scalable purification via simulated moving bed (SMB) chromatography .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | |

| Flash Point | 62°C (closed cup) | |

| Boiling Point | ~146°C (15 mmHg) | |

| WGK Classification | 3 (Highly toxic to aquatic life) |

Table 2. Common Analytical Signatures

| Technique | Key Peaks/Features |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.8 (t, J=2.4 Hz, ≡CH), δ 2.5 (s, OH) |

| FT-IR | 2100 cm⁻¹ (C≡C), 3350 cm⁻¹ (O-H) |

Eigenschaften

IUPAC Name |

5-phenylpent-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBCRIBCSOQZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456496 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24595-58-2 | |

| Record name | 5-phenyl-4-pentyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.